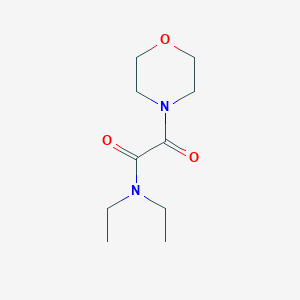
N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become the most commonly used insect repellent worldwide. DEET is used to repel a wide range of biting insects, including mosquitoes, ticks, and fleas. The compound has been extensively studied for its effectiveness in repelling insects, as well as its safety for human use.
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' sense of smell. DEET has been shown to inhibit the activity of odorant receptors in insects, making it difficult for them to detect the presence of humans. DEET may also interfere with the insects' ability to detect carbon dioxide, which is a key attractant for many biting insects.
Biochemical and Physiological Effects
DEET has been shown to have minimal toxicity to humans at recommended doses. The compound is rapidly absorbed through the skin and excreted in the urine. DEET has been shown to have a low potential for skin irritation and sensitization, and is generally considered safe for human use. However, some studies have suggested that DEET may have neurotoxic effects in animals, although the relevance of these findings to human health is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. The compound is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, DEET has some limitations for lab experiments. The compound has a strong odor that can interfere with experiments involving olfactory cues. DEET can also be toxic to some experimental organisms, particularly aquatic organisms such as fish and amphibians.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. One area of research could be the development of new insect repellents that are more effective and less toxic than DEET. Another area of research could be the investigation of the mechanism of action of DEET, which is not fully understood. Finally, studies could be conducted to determine the long-term effects of DEET exposure on human health, particularly with regard to neurotoxicity.
Synthesemethoden
DEET is synthesized through a multi-step process that involves the reaction of diethylamine with chloroacetyl chloride to form N,N-diethyl-2-chloroacetamide. This intermediate is then reacted with morpholine to form N,N-diethyl-2-(4-morpholinyl)-2-oxoacetamide. The process is relatively simple and can be carried out on a large scale, making DEET an affordable and widely available insect repellent.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness in repelling insects. Numerous studies have shown that DEET is highly effective in repelling mosquitoes, ticks, and other biting insects. The compound works by interfering with the insects' sense of smell, making it difficult for them to locate and bite humans. DEET has also been shown to be effective in repelling insects that carry diseases such as malaria, dengue fever, and West Nile virus.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-11(4-2)9(13)10(14)12-5-7-15-8-6-12/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCMDDQBNWPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)

![4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B6043761.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![4-(3-methylbutyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6043774.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)
![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
![N-benzyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B6043796.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)
